molecular formula C9H17ClN2O B1531441 2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride CAS No. 2097996-35-3

2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B1531441
CAS No.: 2097996-35-3
M. Wt: 204.7 g/mol
InChI Key: PVWRMADXZCFBOQ-UHFFFAOYSA-N
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Description

2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H17ClN2O and its molecular weight is 204.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis of compounds with tert-butyl groups and their structural analysis. For example, compounds containing tert-butyl groups, similar to the structure of interest, have been synthesized and analyzed for their crystal structures. These studies provide insights into the molecular configurations and potential applications of such compounds in material sciences and pharmaceuticals (Hu et al., 2010); (叶姣 et al., 2015).

Asymmetric Synthesis and Catalysis

Research into N-tert-butanesulfinyl imines demonstrates their versatility as intermediates for the asymmetric synthesis of amines. This highlights the potential for developing novel catalytic processes and synthesizing enantioenriched amines, a key area in pharmaceutical research and development (Ellman et al., 2002).

Peptide Synthesis

Studies on compounds related to the tert-butyl group, such as N-alkoxycarbonylamino acids, have implications in peptide synthesis. These compounds are essential for developing synthetic methodologies that could streamline the production of peptides, which are crucial in drug development (Benoiton et al., 1981).

Diels-Alder Reactions

Research into compounds containing tert-butyl groups and their use in Diels-Alder reactions has been explored. These reactions are fundamental in organic synthesis, allowing for the construction of complex molecular architectures from simpler components. Such studies are crucial for advancing synthetic chemistry and materials science (Padwa et al., 2003).

Amination Reactions

The amination of benzoxazoles using tert-butyl groups underlines a metal-free route for C-N bond formation. This research offers environmentally friendly alternatives for synthesizing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals (Lamani et al., 2011).

Properties

IUPAC Name

2-(5-tert-butyl-1,2-oxazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c1-9(2,3)8-6-7(4-5-10)11-12-8;/h6H,4-5,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWRMADXZCFBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride
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2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 3
2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 4
2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 5
2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 6
2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.